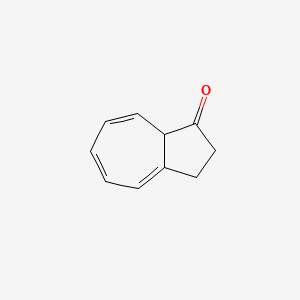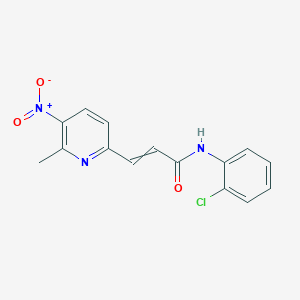
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a nitropyridinyl group, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzene, 6-methyl-5-nitropyridine, and prop-2-enamide.
Reaction Conditions: The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide group, followed by nucleophilic substitution to attach the chlorophenyl group.
Catalysts and Solvents: Common solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chlorophenyl)-3-(5-nitropyridin-2-yl)prop-2-enamide: Similar structure but lacks the methyl group.
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-3-yl)prop-2-enamide: Similar structure but with a different position of the nitro group.
Propriétés
Numéro CAS |
89862-08-8 |
|---|---|
Formule moléculaire |
C15H12ClN3O3 |
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10-14(19(21)22)8-6-11(17-10)7-9-15(20)18-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,18,20) |
Clé InChI |
KYJDGZJPLYJYRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C=CC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


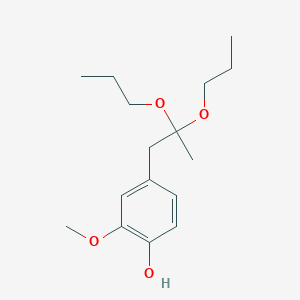
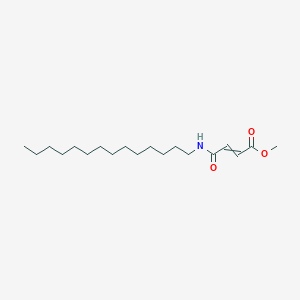
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
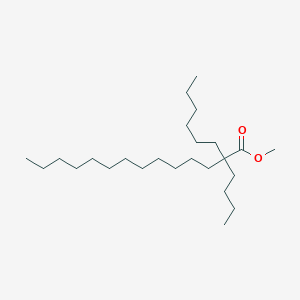
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)

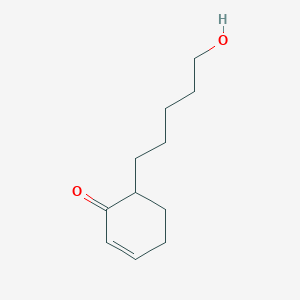

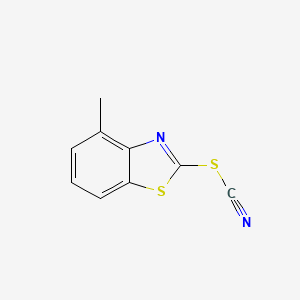
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
